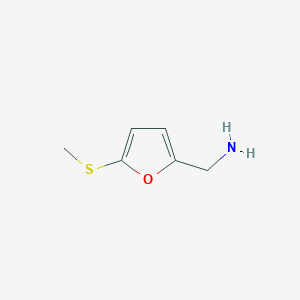

(5-(Methylthio)furan-2-yl)methanamine

Description

(5-(Methylthio)furan-2-yl)methanamine is a furan-based methanamine derivative characterized by a methylthio (-SCH₃) substituent at the 5-position of the furan ring. The methylthio group introduces electron-rich properties, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

(5-methylsulfanylfuran-2-yl)methanamine |

InChI |

InChI=1S/C6H9NOS/c1-9-6-3-2-5(4-7)8-6/h2-3H,4,7H2,1H3 |

InChI Key |

ZHFAOELZHQSXGA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(O1)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-(Methylthio)furan-2-yl)methanamine with structurally analogous compounds, focusing on substituents, synthesis, physicochemical properties, and bioactivity:

Structural and Functional Analysis

Substituent Effects on Bioactivity: Phenyl Derivatives: Compounds like 4-(5-((3-(4-Cyano-3-fluorophenyl)ureido)methyl)furan-2-yl)benzoic Acid (23) exhibit potent SIRT2 inhibition (IC₅₀ <10 µM) due to urea-based substituents enhancing target binding . The phenyl group increases hydrophobicity, improving membrane permeability. Pyridine Derivatives: The introduction of a 4-methylpyridin-3-yl group (e.g., 5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine) introduces aromatic nitrogen, which may facilitate π-stacking interactions in enzyme active sites. However, its low synthesis yield (11.1%) suggests challenges in steric bulk management . Methylthio Group: The -SCH₃ group in the target compound is less electron-withdrawing than halogens (e.g., -Cl in ) but more lipophilic than morpholine derivatives . This balance could optimize both solubility and target engagement.

Synthetic Accessibility :

- Phenyl and pyridine derivatives are synthesized via Suzuki cross-coupling (yields: 80–95%) , whereas methylthio analogues may require thiol-ene chemistry or nucleophilic substitution, which are less documented in the evidence.

- Morpholine-containing derivatives (e.g., {5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine ) are synthesized via reductive amination, highlighting the adaptability of furan methanamines to diverse reaction conditions .

Physicochemical Properties :

- Melting points correlate with substituent polarity; urea derivatives (e.g., compound 23 ) exhibit higher melting points (192–193°C) due to hydrogen bonding , while morpholine derivatives remain liquids at room temperature, favoring formulation flexibility .

- The methylthio group’s moderate lipophilicity (LogP ~1.5–2.0) may enhance blood-brain barrier penetration compared to polar morpholine derivatives.

Biological Activity Trends: Antimicrobial Activity: Thiazolyl hydrazone derivatives with 4-chloro-2-nitrophenyl substituents (e.g., compound from ) show antifungal activity (MIC: 250 µg/mL), though less potent than fluconazole. Anticancer Potential: Pyridine and triazole derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) inhibit MCF-7 cells (IC₅₀: 125 µg/mL) , while SIRT2 inhibitors (phenyl derivatives) are explored for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.